3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
Overview
Description
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as 3-(3-Chloro-4-fluorophenyl)acrylic acid, is an organic compound with the molecular formula C9H6ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enoic acid moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 3-chlorocinnamic acid with hydrogen fluoride. This reaction is generally carried out at room temperature in an appropriate solvent . The process can be summarized as follows:
Starting Material: 3-chlorocinnamic acid.
Reagent: Hydrogen fluoride.
Conditions: Room temperature, suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition: Electrophiles like bromine or nucleophiles like hydroxide ions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Addition: Formation of saturated compounds by addition across the double bond.
Oxidation/Reduction: Formation of carboxylic acids or alcohols depending on the reaction conditions.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The prop-2-enoic acid moiety can participate in reactions that modify biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid
- 3-Chloro-4-fluorophenylboronic acid
- (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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